2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
2-[(5-METHYL-3-ISOXAZOLYL)AMINO]-2-OXOETHYL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE is a complex organic compound that features an isoxazole ring, a pyrrolidinyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-3-ISOXAZOLYL)AMINO]-2-OXOETHYL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid.
Amination: The isoxazole ring is then aminated to introduce the 5-methyl-3-isoxazolyl group.
Esterification: The final step involves the esterification of the aminated isoxazole with 4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-METHYL-3-ISOXAZOLYL)AMINO]-2-OXOETHYL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE can undergo various chemical reactions:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
- Oxidation
Properties
Molecular Formula |
C17H15N3O6 |
---|---|
Molecular Weight |
357.32 g/mol |
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C17H15N3O6/c1-10-8-13(19-26-10)18-14(21)9-25-17(24)11-2-4-12(5-3-11)20-15(22)6-7-16(20)23/h2-5,8H,6-7,9H2,1H3,(H,18,19,21) |
InChI Key |
JOSMACVCUVXOAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Origin of Product |
United States |
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